molecular formula C17H14Cl2N2O B11164352 N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide

Cat. No.: B11164352
M. Wt: 333.2 g/mol
InChI Key: TVOMIQVKMUKJGG-UHFFFAOYSA-N
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Description

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes chlorinated phenyl groups and a cyano group, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl cyanide with 2-methyl-5-chloroaniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the acetamide linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to monitor the reaction progress and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-3-methyl-2-nitrobenzamide
  • N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxy-3,5-diiodobenzamide

Uniqueness

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]acetamide

InChI

InChI=1S/C17H14Cl2N2O/c1-10-7-14(16(19)8-17(10)21-11(2)22)15(9-20)12-3-5-13(18)6-4-12/h3-8,15H,1-2H3,(H,21,22)

InChI Key

TVOMIQVKMUKJGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)Cl)C(C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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